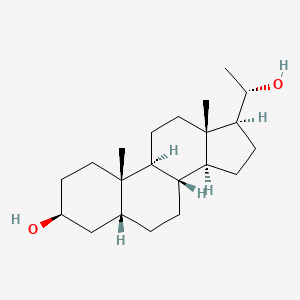

Pregnane-3,20-diol, (3b,5b,20S)-

Description

Contextualization of Pregnane-3,20-diol, (3b,5b,20S)- as a Steroid Metabolite

The journey of Pregnane-3,20-diol, (3b,5b,20S)- begins with progesterone (B1679170). Progesterone is extensively metabolized in the body, primarily in the liver, into numerous other compounds. researchgate.net This metabolic process involves a series of enzymatic reactions that alter the structure of the parent hormone.

While pregnanediol (B26743), particularly the (3α,5β,20S)- isomer (also known as pregnanediol), is a well-known major urinary metabolite of progesterone used to track ovulation, the (3b,5b,20S)- isomer represents one of the many variations produced through these metabolic pathways. nist.govcymitquimica.com

Stereochemical Considerations and Isomeric Diversity within Pregnane-3,20-diols

The defining characteristics of Pregnane-3,20-diol, (3b,5b,20S)- lie in its stereochemistry—the precise three-dimensional arrangement of its atoms. Steroids can exist in numerous isomeric forms, where the same atoms are connected in the same sequence but are arranged differently in space. These subtle structural differences can lead to vastly different biological activities.

For pregnane-3,20-diols, the key stereochemical centers are at carbons 3, 5, and 20:

Carbon 5: The hydrogen atom can be in either the alpha (α, trans) or beta (β, cis) position relative to the methyl group at carbon 10. This choice determines whether the steroid belongs to the 5α-pregnane (allopregnane) or 5β-pregnane series, respectively, fundamentally altering the shape of the molecule from relatively flat (5α) to bent (5β).

Carbon 3: The hydroxyl group can be in the alpha (α) or beta (β) orientation. This is significant as 3α-hydroxy neurosteroids (like allopregnanolone) are known to be potent positive modulators of GABA-A receptors, producing sedative and anxiolytic effects. In contrast, some 3β-hydroxy steroids can act as negative modulators of this receptor. ontosight.ainih.gov

Carbon 20: The hydroxyl group on the side chain can result in either an (S) or (R) configuration. This also influences the molecule's interaction with enzymes and receptors. For instance, research on the related compound 5β-pregnane-3β,20(R)-diol has shown it affects GABA-evoked currents, suggesting a role in neuronal communication. researchgate.netnih.gov

The specific combination of (3b,5b,20S) distinguishes this molecule from its many other isomers, each of which may have a unique metabolic fate and biological function. ontosight.ai The existence of such a wide variety of isomers underscores the complexity and specificity of steroid hormone metabolism and action.

Research Findings

While extensive research has focused on major progesterone metabolites like allopregnanolone (B1667786) and pregnanediol, specific findings on Pregnane-3,20-diol, (3b,5b,20S)- are less common. However, its identity is confirmed in chemical databases and it is available for research purposes, indicating scientific interest in its properties. nih.govlgcstandards.com Studies on closely related 3β-hydroxy and 5β-pregnane steroids suggest that it may possess activity related to the modulation of neurotransmitter receptors. nih.gov

Table 1: Chemical Properties of Pregnane-3,20-diol, (3b,5b,20S)-

| Property | Value |

|---|---|

| IUPAC Name | (3S,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

| Molecular Formula | C21H36O2 |

| Molecular Weight | 320.5 g/mol |

| Synonyms | 5beta-Pregnane-3beta,20(S)-diol, (3beta,5beta)-Pregnane-3,20-diol |

Data sourced from PubChem CID: 442468. nih.gov

Table 2: Comparison of Selected Pregnane-3,20-diol Isomers

| Isomer Name | 3-Position | 5-Position | 20-Position | Notable Context |

|---|---|---|---|---|

| Pregnanediol | 3α | 5β | 20S | Major urinary metabolite of progesterone. nist.gov |

| Allopregnanediol | 3α | 5α | 20S | Metabolite of allopregnanolone. ontosight.ai |

| 5β-Pregnane-3β,20(R)-diol | 3β | 5β | 20R | Studied for effects on GABA-evoked currents. nih.gov |

| Pregnane-3,20-diol, (3b,5b,20S)- | 3β | 5β | 20S | The subject of this article. nih.gov |

Properties

IUPAC Name |

(3S,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15-,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYQTGBBEZQBGO-HUTKLZKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724229 | |

| Record name | (3beta,5beta)-Pregnane-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-90-0 | |

| Record name | (3beta,5beta)-Pregnane-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Pregnane 3,20 Diol, 3b,5b,20s

Precursor Steroid Transformations Leading to Pregnane-3,20-diols

The journey to Pregnane-3,20-diol, (3β,5β,20S)- begins with the primary steroid hormones, progesterone (B1679170) and its precursor, pregnenolone (B344588). These initial transformations are critical in setting the stage for the final stereospecific reductions.

Progesterone Metabolism and Pregnane-3,20-diol Formation

Progesterone is the direct precursor to the pregnanediol (B26743) family. The metabolic process initiates with the reduction of the double bond between carbons 4 and 5 of the steroid A-ring. wikipedia.orgmdpi.com This is a crucial step that determines the eventual '5β' configuration of the final molecule.

The primary pathway begins with the conversion of progesterone to 5β-dihydroprogesterone (5β-DHP) by the enzyme 5β-reductase. wikipedia.orgwikipedia.org This intermediate, 5β-pregnane-3,20-dione, is then a substrate for further reductions at the 3-keto and 20-keto positions. wikipedia.orgwikipedia.org The metabolism of progesterone is extensive, with a significant portion being converted to various pregnanediol isomers which are then often conjugated for excretion. mdpi.comuniprot.org

Pregnenolone Derivatives in Pregnane-3,20-diol Biosynthesis

Pregnenolone is the foundational C21 steroid, synthesized from cholesterol. genome.jp It serves as the precursor for the synthesis of all steroid hormones, including progesterone. genome.jp The conversion of pregnenolone to progesterone is a key step, catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ(5)-Δ(4) isomerase (3β-HSD). taylorandfrancis.comnih.gov

Once progesterone is formed, the metabolic cascade leading to pregnanediols proceeds as described above. Studies have also shown that pregnenolone can be metabolized to various pregnanediol isomers, indicating its role as an upstream precursor in these pathways. ebi.ac.ukhmdb.ca For instance, the administration of pregnenolone has been shown to result in the excretion of pregnanediol, confirming this metabolic link. hmdb.caresearchgate.net

Enzymatic Reduction Mechanisms in Pregnane-3,20-diol Synthesis

The formation of Pregnane-3,20-diol, (3β,5β,20S)- is dependent on a series of highly specific enzymatic reductions. These enzymes belong to several families, including Aldo-Keto Reductases and Hydroxysteroid Dehydrogenases, which precisely determine the final stereochemistry of the molecule.

Aldo-Keto Reductase (AKR1C) Family Contributions to 3-Keto and 20-Keto Reductions

The Aldo-Keto Reductase (AKR) superfamily, particularly the AKR1C subfamily (comprising AKR1C1, AKR1C2, AKR1C3, and AKR1C4), plays a pivotal role in steroid metabolism. These enzymes are NAD(P)(H)-dependent oxidoreductases that catalyze the reduction of ketone groups on the steroid nucleus. researchgate.netcas.cz

Specifically, they function as 3-ketosteroid and 20-ketosteroid reductases. cas.cz Following the initial 5β-reduction of progesterone, AKR1C enzymes catalyze the reduction of the 3-keto and 20-keto groups of 5β-pregnane-3,20-dione. cas.cz While these enzymes predominantly form 3α-hydroxy steroids, some isoforms exhibit 3β-hydroxysteroid dehydrogenase (3β-HSD) activity. researchgate.netcas.cz For instance, AKR1C1 can exclusively form 3β-hydroxymetabolites from certain substrates. researchgate.net The reduction of the 20-keto group to a 20S-hydroxyl (20α-hydroxy) group is also carried out by these enzymes, particularly AKR1C1, which has high 20α-HSD activity. mdpi.com

5β-Reductase and 20-Ketosteroid Reductase Activities in Pregnane (B1235032) Formation

The initial and rate-limiting step in the formation of 5β-pregnane metabolites is the irreversible reduction of the Δ4-double bond of progesterone, catalyzed by steroid 5β-reductase (AKR1D1). wikipedia.orgwikipedia.orgmdpi.com This enzyme establishes the 5β configuration of the steroid A/B ring junction, a defining feature of the target molecule.

Following this, 20-ketosteroid reductases act on the C20 ketone. Members of the AKR1C family, such as AKR1C1 and AKR1C3, are the primary enzymes responsible for this reduction, converting the 20-keto group to a 20α-hydroxyl group (20S configuration). mdpi.com This leads to the formation of intermediates like 3β-hydroxy-5β-pregnan-20-one (Epipregnanolone), which is then further reduced to the final diol. wikipedia.org

Hydroxysteroid Dehydrogenase Roles in Stereospecificity and Interconversion

Hydroxysteroid dehydrogenases (HSDs) are crucial for determining the stereochemistry of the hydroxyl groups at positions C3 and C20. The formation of the 3β-hydroxyl group is specifically catalyzed by a 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.org This enzyme acts on 5β-dihydroprogesterone to produce epipregnanolone (B113913) (3β-hydroxy-5β-pregnan-20-one). wikipedia.org

The AKR1C enzymes themselves possess HSD activities. researchgate.net For example, while AKR1C2 typically acts as a 3α-HSD, it can function exclusively as a 3β-HSD for certain substrates. researchgate.net AKR1C1 also exhibits 3β-HSD activity. researchgate.net The stereospecificity of these enzymes is critical. The reduction of the 20-keto group to the 20S (or 20α) configuration is catalyzed by 20α-HSDs, a function demonstrated by AKR1C1. mdpi.com This enzymatic control ensures the precise formation of the (3β,5β,20S) stereoisomer.

Data Tables

Table 1: Key Enzymatic Steps in the Biosynthesis of Pregnane-3,20-diol, (3β,5β,20S)-

| Step | Precursor | Enzyme | Product |

| 1 | Progesterone | 5β-reductase (AKR1D1) | 5β-Pregnane-3,20-dione (5β-DHP) |

| 2 | 5β-Pregnane-3,20-dione | 3β-Hydroxysteroid dehydrogenase (e.g., AKR1C isoform) | 3β-Hydroxy-5β-pregnan-20-one (Epipregnanolone) |

| 3 | 3β-Hydroxy-5β-pregnan-20-one | 20α-Hydroxysteroid dehydrogenase (e.g., AKR1C1) | Pregnane-3,20-diol, (3β,5β,20S)- |

Table 2: Enzyme Families and Their Roles

| Enzyme Family | Specific Enzyme(s) | Function in Pathway |

| Aldo-Keto Reductase (AKR) | AKR1D1 (5β-reductase) | Reduction of progesterone to 5β-pregnane-3,20-dione. |

| Aldo-Keto Reductase (AKR) | AKR1C Subfamily (e.g., AKR1C1) | 3β- and 20α-hydroxysteroid dehydrogenase activities. |

| Hydroxysteroid Dehydrogenases (HSD) | 3β-HSD | Catalyzes the formation of the 3β-hydroxyl group. |

| Hydroxysteroid Dehydrogenases (HSD) | 20α-HSD | Catalyzes the formation of the 20S (20α)-hydroxyl group. |

Conjugation and Deconjugation of Pregnane-3,20-diol, (3b,5b,20S)- and Related Metabolites

Conjugation is a key phase II metabolic process that attaches a polar molecule to a steroid, rendering it more water-soluble and facilitating its elimination from the body. For pregnane diols, the primary conjugation pathways are sulfation and glucuronidation.

Sulfation is a significant pathway in the metabolism of steroids, catalyzed by a family of enzymes known as sulfotransferases (SULTs). researchgate.net These enzymes transfer a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the steroid substrate. ontosight.ai For diols like Pregnane-3,20-diol, this can result in the formation of both monosulfated and disulfated metabolites. bham.ac.uk

The sulfation of pregnane steroids can occur at either the 3- or 20-position hydroxyl group, leading to different isomers of pregnane-3,20-diol sulfate (B86663). ontosight.aiwikipedia.org Further sulfation can produce pregnane-3,20-diol disulfate. hmdb.canih.gov For instance, studies have identified various sulfated pregnanediol isomers in biological fluids. ontosight.aiontosight.ai The formation of 5α-pregnane-3α,20α-diol disulfate has been noted as a metabolic end product in the elimination of certain steroids. bham.ac.uk

The specific enzymes responsible for steroid sulfation belong mainly to the SULT2 family, with SULT2A1 being a key enzyme in the sulfation of hydroxysteroids. researchgate.net The stereochemistry of the steroid, including the orientation of the hydroxyl groups (α or β) and the configuration of the steroid backbone (5α or 5β), is crucial in determining its affinity for specific SULT enzymes and the resulting sulfated products. ontosight.ai While direct evidence for the (3b,5b,20S)- isomer is scarce, it is known that different isomers of pregnanediol disulfate can be separated and identified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). bioscientifica.com

Table 1: Key Enzymes and Metabolites in Pregnane Diol Sulfation

| Enzyme Family | Key Enzyme | Substrate Class | Common Products |

|---|

Glucuronidation is another major phase II conjugation reaction that plays a vital role in the metabolism and elimination of steroid hormones. wikipedia.org This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which are membrane-bound enzymes primarily located in the liver. nih.gov UGTs transfer glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the steroid.

The metabolism of progesterone, a precursor to pregnanediols, extensively involves glucuronidation. wikipedia.orgresearchgate.net The most well-documented metabolite is pregnanediol glucuronide, specifically 5β-pregnane-3α,20α-diol 3α-glucuronide, which is the major urinary metabolite of progesterone. wikipedia.orgsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Approximately 15% to 30% of a dose of progesterone is metabolized into this form. wikipedia.org

The activity of UGT enzymes can be influenced by the specific steroid isomer. For example, one study demonstrated that 5β-pregnane-3α,20β-diol acts as an inhibitor of the UGT1A1 enzyme, which is responsible for bilirubin (B190676) glucuronidation. nih.gov This highlights the potential for specific pregnanediol isomers to interact with and modulate the activity of key metabolic enzymes. The expression of UGT enzymes is regulated by nuclear receptors such as the pregnane X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR).

Table 2: Key Enzymes and Metabolites in Pregnane Steroid Glucuronidation

| Enzyme Family | Key Enzyme Example | Substrate Class | Common Product Example |

|---|

Biological Functions and Molecular Mechanisms of Pregnane 3,20 Diol, 3b,5b,20s

Neurosteroidogenic Roles and Central Nervous System Modulation

Neurosteroids, synthesized within the brain, are significant regulators of neuronal activity. ontosight.aiucl.ac.uk Pregnane-3,20-diol and its derivatives are recognized for their capacity to modulate the central nervous system, influencing neurotransmitter receptors, neuronal excitability, and offering neuroprotection. ontosight.aiontosight.ai

Pregnane (B1235032) derivatives are known to interact with key neurotransmitter receptors, thereby altering brain function. nih.govgoogle.com

GABA-A Receptors: The primary inhibitory neurotransmitter system in the brain, mediated by the GABA-A receptor, is a key target for many neurosteroids. google.com Pregnane derivatives, particularly 3β-hydroxy steroids, are noted to modulate the GABA-A receptor. nih.gov For instance, studies on recombinant GABA-A receptors have shown that pregnane steroids like 5α-pregnan-3β,20(S)-diol and 5β-pregnan-3β, 20(R)-diol can decrease the offset rate of GABA-site activation. nih.gov Specifically, 5β-pregnane-3β, 20(R)-diol has been observed to increase the desensitization rate of GABA-evoked currents in neurons of the medial preoptic nucleus. nih.gov In contrast to the potentiating effects of 3α-hydroxy metabolites, 3β-hydroxy steroids often exhibit inhibitory or weaker modulatory effects at the GABA-A receptor. nih.govnih.gov

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor, crucial for excitatory synaptic transmission and plasticity, is another target for neurosteroid modulation. nih.gov Certain sulfated pregnane derivatives have been identified as inhibitors of NMDA receptors. For example, 20-oxo-5beta-pregnan-3alpha-yl sulfate (B86663) acts as a use-dependent, voltage-independent inhibitor of NMDA receptors. nih.gov This inhibitory action is more potent at tonically activated receptors, suggesting a role in mitigating excitotoxicity. nih.gov While direct studies on (3b,5b,20S)-pregnane-3,20-diol are limited, the activity of related pregnane derivatives suggests a potential for interaction with NMDA receptors. nih.gov

Table 1: Effects of Pregnane Derivatives on Neurotransmitter Receptors

| Compound/Derivative | Receptor | Effect | Reference |

|---|---|---|---|

| 5α-pregnan-3β,20(S)-diol | GABA-A | Decreased slow offset rate of GABA-response | nih.gov |

| 5β-pregnan-3β, 20(R)-diol | GABA-A | Decreased slow offset rate of GABA-response; Increased desensitization rate | nih.govnih.gov |

| 20-oxo-5beta-pregnan-3alpha-yl sulfate | NMDA | Use-dependent inhibitor | nih.gov |

| Pregnanolone (B1679072) (PA) & 17-OH-PA | GABA-A | Potent positive modulators | nih.gov |

| Pregnanolone glutamate (B1630785) (PAG) & 17-OH-PA | NMDA | Moderate inhibitory effect | nih.gov |

Several pregnane-3,20-diol isomers have demonstrated neuroprotective properties. ontosight.aicymitquimica.com Allopregnane-3,20-diol, for example, is recognized for its neuroprotective and anti-inflammatory effects. ontosight.ai Similarly, 5α-Pregnane-3β,20α-diol has been investigated for its potential neuroprotective activities. cymitquimica.com The mechanisms underlying these protective effects are thought to involve the modulation of neurotransmitter receptors, as well as anti-inflammatory actions. ontosight.aimdpi.com For instance, the neuroprotective action of some neurosteroids is mediated by enhanced GABAergic neurotransmission. frontiersin.org While specific research on the neuroprotective mechanisms of (3b,5b,20S)-pregnane-3,20-diol is not extensively detailed, the known properties of related isomers suggest a potential role in protecting neurons from damage. ontosight.aicymitquimica.com

Endocrine and Reproductive System Involvement

As a metabolite of progesterone (B1679170), pregnane-3,20-diol is intrinsically linked to the endocrine and reproductive systems. cymitquimica.com

(3b,5b,20S)-pregnane-3,20-diol is a downstream metabolite in the progesterone metabolic pathway. researchgate.net Progesterone is converted to various metabolites, including 5β-pregnane derivatives, through the action of enzymes like 5β-reductase and various hydroxysteroid dehydrogenases. researchgate.net The formation of these metabolites is a key part of the regulation of active steroid hormone levels in the body. Pregnanediol (B26743) is considered an inactive metabolite of progesterone. wikipedia.org The measurement of pregnanediol levels in urine is a well-established method for indirectly assessing progesterone production and, consequently, ovarian function. cymitquimica.comwikipedia.org

Table 2: Key Enzymes in Progesterone Metabolism to Pregnane Derivatives

| Enzyme | Action | Resulting Compound Class | Reference |

|---|---|---|---|

| 20-ketosteroid reductases | Reduction of 20-keto group | (20S/R)-pregn-4-ene-3α,20-diol | researchgate.net |

| 5α-reductases (SRD5A1, SRD5A2) | Reduction of A-ring | 5α-pregnanes | researchgate.net |

| Aldo-keto reductases (AKR1C1-AKR1C3) | Reduction of 3-keto and 20-keto groups | 5α-pregnane-3,20-diols | researchgate.net |

Interaction with Cellular Signaling Pathways

The biological effects of (3b,5b,20S)-Pregnane-3,20-diol are mediated through its interaction with various cellular signaling pathways. These interactions can be broadly categorized into rapid, non-genomic actions and slower, genomic responses that involve the modulation of gene expression.

Non-Genomic Actions of Pregnane-3,20-diols

Beyond the classical genomic pathway involving the regulation of gene transcription, many steroids, including metabolites of progesterone, exert rapid, non-genomic effects. These actions are typically mediated by interactions with cell surface receptors and the modulation of intracellular signaling cascades.

While direct studies on the non-genomic actions of (3b,5b,20S)-Pregnane-3,20-diol are limited, research on related pregnane derivatives provides significant insights. For instance, 5β-dihydrosteroids are recognized for their range of bioactivities that often involve rapid, non-genomic signaling. nih.gov These effects can include the modulation of membrane-associated receptors that control ion channels. nih.gov

Neurosteroids, a class that includes pregnane derivatives, are well-known for their non-genomic effects, particularly on neurotransmitter receptors. For example, certain neurosteroids can allosterically modulate the function of the GABA-A receptor, a key player in inhibitory neurotransmission. nih.govfrontiersin.org Specifically, a 3alpha,5beta-neurosteroid has been shown to exert an antinociceptive effect through the positive allosteric modulation of GABA-A receptors. nih.gov Conversely, the 3beta isomer was found to be inefficient in this regard, highlighting the stereospecificity of these interactions. nih.gov Some progesterone metabolites have also been found to bind to specific sites on the cell membranes of cancer cells, suggesting a role in modulating cell proliferation through non-genomic pathways. physiology.org

Receptor Binding and Activation Profiles

The genomic actions of (3b,5b,20S)-Pregnane-3,20-diol are primarily mediated through its interaction with nuclear receptors. These ligand-activated transcription factors regulate the expression of target genes involved in a wide array of physiological processes.

Pregnane X Receptor (PXR)

The Pregnane X Receptor (PXR) is a key nuclear receptor that regulates the metabolism and elimination of a wide range of foreign chemicals (xenobiotics) and endogenous molecules. nih.govnih.gov As its name suggests, PXR is activated by various pregnane steroids. nih.gov Research has shown that 5β-pregnane-3,20-dione, a closely related precursor to (3b,5b,20S)-Pregnane-3,20-diol, is a potent activator of PXR. nih.govnih.gov This suggests that (3b,5b,20S)-Pregnane-3,20-diol may also serve as a ligand for PXR, thereby influencing the expression of genes involved in drug and steroid metabolism, such as those of the cytochrome P450 family. nih.gov The activation of PXR by such steroids is a conserved feature across many species. nih.gov

Cardiac Glycoside Receptor

Estrogen Receptors

Estrogen receptors (ERs) are critical mediators of estrogen signaling and are involved in a wide range of physiological and pathological processes. While some steroid metabolites are known to interact with ERs, specific data on the binding of (3b,5b,20S)-Pregnane-3,20-diol to these receptors is scarce. In vitro screening models are often used to determine the estrogenic or anti-estrogenic activity of various compounds, including steroids. vu.nl However, without direct experimental evidence, the interaction of (3b,5b,20S)-Pregnane-3,20-diol with estrogen receptors remains speculative.

Retinoic Acid Receptor RXR-alpha

The Retinoid X Receptor alpha (RXRα) is another important nuclear receptor that forms heterodimers with many other nuclear receptors, including PXR. DrugBank entry indicates that 3,20-Pregnanedione acts as an inhibitor of RXRα. drugbank.com Given that (3b,5b,20S)-Pregnane-3,20-diol is the reduced form of this dione, it is plausible that it may also interact with RXRα, potentially modulating its activity and influencing the signaling pathways it governs.

Advanced Analytical Methodologies for Pregnane 3,20 Diol, 3b,5b,20s Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool in steroid analysis due to its high sensitivity and selectivity. When coupled with chromatographic separation, it provides robust platforms for the definitive characterization and quantification of specific steroid isomers in complex biological matrices.

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is a powerful technique for measuring the concentrations of steroid metabolites. This method offers high sensitivity and specificity, allowing for accurate quantification even at low physiological levels. The process involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. For instance, a highly sensitive and accurate LC-MS/MS method was established for the measurement of Pregnanediol-3-glucuronide (B129214) (PdG), a major metabolite of progesterone (B1679170), in serum. nih.gov This approach is significantly more specific and rapid compared to traditional enzyme immunoassays. nih.gov

In a typical LC-MS/MS workflow for steroid analysis, analytes are extracted from the biological matrix, often through a simple protein precipitation with a solvent like methanol. researchgate.net The extracted sample is then injected into a high-performance liquid chromatography (HPLC) system for separation before detection by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion of the target analyte and its subsequent fragmentation into product ions. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and reduces chemical noise.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Steroid Metabolite Quantification

| Parameter | Finding | Source |

| Linear Range | 0.38 to 100 ng/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.01 ng/mL | nih.gov |

| Precision (RSD) | < 10.6% | nih.gov |

| Accuracy | 90.6% to 110.4% | nih.gov |

| Mean Recovery | 103.4% | nih.gov |

Gas chromatography–mass spectrometry (GC-MS) is considered a reference method for comprehensive steroid profiling, particularly valued for its high chromatographic resolution, which is essential for separating isomeric compounds. nih.gov The analysis of steroids by GC-MS requires a derivatization step to increase the volatility and thermal stability of the molecules. This sample preparation typically involves solid-phase extraction, enzymatic hydrolysis to cleave conjugated groups, and then derivatization. nih.govresearchgate.net

GC-MS/MS methods provide enhanced selectivity and sensitivity compared to single-stage GC-MS. mdpi.com By using multiple reaction monitoring (MRM), GC-MS/MS can selectively detect specific steroid metabolites in complex biological samples with minimal interference from the matrix. mdpi.com This technique is crucial for developing comprehensive urinary steroid profiles used in the diagnosis of various endocrine disorders and inborn errors of metabolism. nih.govresearchgate.net The validation of such methods confirms their selectivity, accuracy, and precision, ensuring their reliability for clinical and research applications. nih.govresearchgate.net

Table 2: Key Features of a Validated GC-MS Method for Urinary Steroid Profiling

| Feature | Description | Source |

| Analytes | Quantification of 32 urinary steroid metabolites. | nih.govresearchgate.net |

| Sample Preparation | Solid-phase extraction, enzymatic hydrolysis, dual derivatization. | nih.govresearchgate.net |

| Detection Mode | Full scan mass detection. | nih.govresearchgate.net |

| Accuracy | Within ±15%. | nih.govresearchgate.net |

| Precision (CV%) | < 15%. | nih.govresearchgate.net |

Chromatographic Separation Techniques

Chromatography is the cornerstone of steroid analysis, enabling the separation of structurally similar compounds from one another. The choice of chromatographic technique depends on the analytical goal, whether it is high-resolution separation of stereoisomers or large-scale purification.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating steroid isomers. bjbms.org The ability to resolve stereoisomers is critically important, as different isomers of a steroid can have distinct biological activities. bjbms.org The separation is achieved based on the differential interactions of the isomers with the stationary phase of the chromatography column.

The choice of the stationary phase (e.g., C18, C8, HILIC) and the composition of the mobile phase are optimized to maximize the resolution between closely related compounds like the stereoisomers of Pregnane-3,20-diol. plantaanalytica.com For instance, reversed-phase HPLC using a C18 column is commonly employed for the separation of various steroids and their metabolites. researchgate.netresearchgate.net The high resolving power of modern HPLC columns, which utilize smaller particle sizes, allows for the precise separation of even the most closely eluting components. plantaanalytica.com

When larger quantities of a pure compound are needed for further research, such as for use as an analytical standard or for biological assays, purification and isolation techniques are employed. Flash chromatography and preparative HPLC are established and effective methods for this purpose. plantaanalytica.com

Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to drive the mobile phase through the stationary phase, allowing for faster separations than traditional gravity-fed chromatography. It is often used for initial sample cleanup or for isolating significant quantities of a target compound. Modern flash chromatography systems can be coupled with mass spectrometry detectors to trigger fraction collection based on the mass-to-charge ratio of the target compound, leading to very high yields. interchim.com

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. It offers the highest resolution among chromatographic technologies, enabling the efficient isolation of high-purity compounds. plantaanalytica.com Many modern systems integrate both flash and preparative HPLC capabilities, providing a versatile solution for purification workflows from the research bench to larger-scale manufacturing. plantaanalytica.comlpp-group.com

Table 3: Comparison of HPLC Scales for Steroid Analysis and Purification

| Parameter | Analytical HPLC | Semi-Preparative HPLC | Preparative HPLC |

| Column ID (mm) | 2 - 4.6 | 8 - 16 | 20 - 62 |

| Particle Size (µm) | up to 5 | 5 - 10 | > 10 |

| Flow Rates (ml/min) | 0.1 - 2 | 5 - 50 | 100 - 1000 |

| Sample Size (mg) | 0.01 - 2 | 0.1 - 50 | 1 - 700 |

Data adapted from CHROMSERVIS.EU chromservis.eu

Immunological Detection Methods (e.g., Radioimmunoassay)

Immunological methods, such as radioimmunoassay (RIA), offer an alternative approach for the quantification of steroids. These methods are based on the principle of competitive binding between a labeled and an unlabeled antigen for a limited number of antibody binding sites.

An RIA procedure was developed for the measurement of 5α-pregnane-3,20-dione, a structurally related steroid, in human plasma. nih.gov The method involves generating a specific antiserum in an animal model by immunization with a steroid-protein conjugate. nih.gov The resulting antiserum's affinity and cross-reactivity with other steroids are key determinants of the assay's specificity. For example, the antiserum developed for 5α-pregnane-3,20-dione showed high affinity for its target but had negligible cross-reactivity with the 5β stereoisomer (1.8%), demonstrating the high specificity that can be achieved. nih.gov While highly sensitive, a chromatographic step is often required prior to the immunoassay to separate the target analyte from other cross-reacting steroids, ensuring accurate measurement. nih.gov

Table 4: Characteristics of an Antiserum for 5α-Pregnane-3,20-dione RIA

| Parameter | Value/Description | Source |

| Affinity Constant (Ka) | 3.72 x 10⁹ l/mol | nih.gov |

| Working Dilution | 1 : 2800 | nih.gov |

| Cross-Reactivity with 5β-pregnane-3,20-dione | 1.8% | nih.gov |

| Cross-Reactivity with other hydroxylated pregnanes | 5-40% | nih.gov |

Sample Preparation and Derivatization Strategies for Steroid Analysis

The accurate quantification of steroids such as Pregnane-3,20-diol, (3b,5b,20S)- from biological matrices is a complex process that hinges on meticulous sample preparation. These preparatory steps are crucial for removing interfering substances, concentrating the analyte, and modifying the compound to be compatible with and detectable by sophisticated analytical instruments like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). tandfonline.comnih.govnih.gov

Initial Hydrolysis of Conjugates

In biological systems, steroids are often found in a conjugated form, primarily as glucuronides or sulfates, to increase their water solubility for excretion. Pregnanediol (B26743) is most commonly excreted in urine as pregnanediol-3-glucuronide (PdG), the major metabolite of progesterone. arborassays.comnih.govfrontiersin.org For analysis of the free steroid, a hydrolysis step is required to cleave this conjugate bond. This can be achieved through two primary methods:

Acid Hydrolysis: This method involves heating the sample in a strong acid solution. While effective, it can be harsh and may lead to the degradation of the target analyte or the creation of interfering artifacts. bioscientifica.combioscientifica.com

Enzymatic Hydrolysis: This is a milder and more specific approach, utilizing enzymes like β-glucuronidase. It is often preferred as it results in a cleaner sample with fewer interfering byproducts, though it may require longer incubation times and careful control of pH and temperature. bioscientifica.com

Extraction and Purification

Following hydrolysis, the free steroid must be isolated from the complex biological matrix (e.g., urine, serum, plasma). arborassays.comrupahealth.com Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent, such as diethyl ether or toluene. arborassays.combioscientifica.com It is a robust method but can be time-consuming and require large volumes of organic solvents. mdpi.com

Solid-Phase Extraction (SPE): SPE has become increasingly popular as it offers a more efficient, automated, and selective alternative to LLE. mdpi.com The sample is passed through a cartridge containing a solid adsorbent (e.g., C18) that retains the steroid of interest. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of an organic solvent. mdpi.com

Derivatization for Enhanced Analysis

Derivatization is a critical chemical modification step, particularly for analysis by GC-MS. nih.govacs.org Steroids like Pregnane-3,20-diol, (3b,5b,20S)- contain polar hydroxyl (-OH) groups, which make them non-volatile and prone to thermal degradation at the high temperatures used in GC systems. tandfonline.comacs.org Derivatization replaces the active protons in these hydroxyl groups, thereby increasing the steroid's volatility, thermal stability, and improving its chromatographic behavior. tandfonline.comnih.gov

The most common derivatization technique for steroids is silylation . tandfonline.commdpi.com This process involves reacting the steroid with a silylating agent to form a trimethylsilyl (B98337) (TMS) ether derivative. acs.org These derivatives are more volatile and thermally stable, making them ideal for GC-MS analysis. tandfonline.com

Several reagents are used for silylation, each with specific properties. The choice of reagent and reaction conditions can be optimized to achieve the best results for a particular steroid or a panel of steroids. acs.orgnih.gov

| Reagent | Abbreviation | Key Features & Applications | Citation |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful and widely used silylating agent for hydroxyl groups. | acs.org |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A highly volatile and reactive agent, often used with a catalyst like ammonium (B1175870) iodide (NH₄I) and a reducing agent like dithiothreitol (B142953) (DTT) to silylate even enol groups, increasing molecular ion intensity. | mdpi.com |

| N-methyl-N-[tert-butyldimethyl-silyl]trifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable than TMS derivatives. | acs.org |

| Methoxime Hydrochloride | MOX | Specifically reacts with ketone groups to form methoxime derivatives, often used in a two-step process before silylation of hydroxyl groups to prevent enolization. | acs.org |

The efficiency of the derivatization reaction is influenced by several factors, including temperature, time, and the solvent used. mdpi.comnih.gov Optimization of these parameters is essential for reproducible and accurate quantification. For instance, studies have shown that different temperatures may be optimal for different glucocorticoids, and reaction times can be significantly shortened from conventional methods. mdpi.comnih.gov Microwave-accelerated derivatization (MAD) has also been explored as a technique to enhance the efficiency and speed of the derivatization process. acs.org

| Parameter | Condition | Rationale/Finding | Citation |

|---|---|---|---|

| Reagent | MSTFA/NH₄I/DTT | Allows for the silylation of hydroxyl and enol groups, increasing the intensity of the molecular ion for higher sensitivity. | mdpi.com |

| Temperature | 80°C | Selected as the optimal temperature for providing the highest analyte responses in a study developing a solid-phase analytical derivatization (SPAD) method. | mdpi.com |

| Time | 10 minutes | Found to be sufficient for the preparation of TMS derivatives for all steroids tested in the SPAD method, a significant reduction from conventional methods that can take over 40 minutes. | mdpi.com |

Chemical and Biocatalytic Synthesis of Pregnane 3,20 Diol, 3b,5b,20s and Its Analogs

Chemoenzymatic and Microbial Transformation Approaches

The use of microorganisms and isolated enzymes for steroid transformations has become a cornerstone of pharmaceutical production, allowing for specific modifications that are often difficult to achieve through conventional chemical means. researchfloor.orgscispace.com These biocatalytic methods are particularly valued for their high regio- and stereoselectivity. researchgate.net

Fungal and Bacterial Biotransformations of Pregnane (B1235032) Steroids

Fungi and bacteria are widely employed for the biotransformation of pregnane steroids, capable of catalyzing a variety of reactions, including hydroxylations, dehydrogenations, and side-chain cleavage. researchfloor.orgresearchgate.netresearchgate.net

Fungal Transformations:

Fungi, in particular, have demonstrated a remarkable ability to hydroxylate the steroid nucleus at various positions. researchgate.netnih.gov For instance, Cephalosporium aphidicola has been shown to oxidize pregnane and 3β-hydroxypregnane, yielding a range of hydroxylated products. nih.govtandfonline.com The fermentation of 3β-hydroxypregnane with this fungus resulted in the formation of 6β,11α-dihydroxypregn-3,20-dione, 3β,6β,15α-trihydroxypregn-20-one, and 3β,5α,11α-trihydroxypregn-20-one. nih.govtandfonline.com The site of hydroxylation is often influenced by the existing functional groups on the steroid substrate. tandfonline.com

Species from the genera Mucor and Rhizopus are also known for their hydroxylation capabilities. scispace.com For example, Mucor piriformis can transform pregnenolone (B344588) into 3β,7α-dihydroxypregn-5-en-20-one and 3β,7α,11α-trihydroxypregn-5-en-20-one. scispace.com Entomopathogenic filamentous fungi like Isaria farinosa and Isaria fumosorosea have also been utilized for the dihydroxylation and multi-enzymatic transformations of progesterone (B1679170) and its derivatives. mdpi.com

Bacterial Transformations:

Bacteria are also key players in steroid metabolism, particularly in the gut microbiome where they can modify steroid hormones. biorxiv.orgnih.gov For example, certain gut bacteria can reduce progesterone to its derivatives. biorxiv.org Clostridium innocuum and Eubacterium species can reduce progesterone to epipregnanolone (B113913) (3β,5β-Tetrahydroprogesterone), while Clostridium paraputrificum can yield pregnanolone (B1679072) (3α,5β-Tetrahydroprogesterone). biorxiv.org Some bacteria possess 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase functions, enabling the metabolism of pregnenolone. biorxiv.org The strain Nocardioides simplex is known for its 3-ketosteroid Δ¹-dehydrogenase activity, crucial for various steroid degradation pathways. researchgate.net

Table 1: Examples of Fungal and Bacterial Biotransformations of Pregnane Steroids

| Microorganism | Substrate | Major Products | Reference |

| Cephalosporium aphidicola | 3β-Hydroxypregnane | 6β,11α-dihydroxypregn-3,20-dione, 3β,6β,15α-trihydroxypregn-20-one, 3β,5α,11α-trihydroxypregn-20-one | nih.govtandfonline.com |

| Mucor piriformis | Pregnenolone | 3β,7α-dihydroxypregn-5-en-20-one, 3β,7α,11α-trihydroxypregn-5-en-20-one | scispace.com |

| Clostridium innocuum | Progesterone | Epipregnanolone (3β,5β-Tetrahydroprogesterone) | biorxiv.org |

| Nocardioides simplex | 3-oxosteroids | Δ¹-dehydrogenated products | researchgate.net |

Enzymatic Dehydrogenation and Hydroxylation Reactions

Specific enzymes, either used in isolated form or within whole-cell systems, are pivotal for the targeted dehydrogenation and hydroxylation of the pregnane skeleton. These reactions are crucial for the synthesis of biologically active steroids. researchgate.netrsc.org

Dehydrogenation:

Enzymatic dehydrogenation is a common reaction in steroid metabolism. For instance, 3-ketosteroid Δ¹-dehydrogenase from Sterolibacterium denitrificans can be used for the 1,2-dehydrogenation of pregn-4-ene-3,20-dione to produce Δ¹-progesterone. researchgate.net This introduction of a double bond can enhance the metabolic stability of the steroid. mdpi.com

Hydroxylation:

Hydroxylation is one of the most significant enzymatic modifications of steroids, often being the rate-limiting step in their metabolism and crucial for their biological activity. rsc.org Cytochrome P450 monooxygenases (P450s) are a key class of enzymes responsible for these reactions. asm.org For example, CYP154C3 from Streptomyces griseus specifically catalyzes the 16α-hydroxylation of various steroids. asm.org

The regioselectivity of hydroxylation can be highly specific. For instance, the fungus Cephalosporium aphidicola hydroxylates progesterone at the 11α position. tandfonline.com The formation of 6α-hydroxylated-5α-pregnane-3α/β-ol-20-ones is indicative of an extrahepatic pathway of progesterone metabolism. nih.gov

Table 2: Key Enzymes in Pregnane Steroid Modification

| Enzyme | Reaction Type | Substrate Example | Product Example | Reference |

| 3-ketosteroid Δ¹-dehydrogenase | Dehydrogenation | Pregn-4-ene-3,20-dione | Δ¹-progesterone | researchgate.net |

| Cytochrome P450 (CYP154C3) | 16α-Hydroxylation | Progesterone | 16α-hydroxyprogesterone | asm.org |

| 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase | Isomerization/Dehydrogenation | Pregnenolone | Progesterone | biorxiv.org |

| 20α-hydroxysteroid dehydrogenase | Reduction | Progesterone | 20α-hydroxyprogesterone | benthamdirect.com |

Stereoselective Chemical Synthesis of Pregnane-3,20-diols

While biocatalytic methods are powerful, chemical synthesis remains essential for creating specific pregnane-3,20-diol isomers and their derivatives, offering control over stereochemistry and the introduction of various functional groups.

Regio- and Stereoselective Transformations in Pregnane Backbone Modification

Achieving specific regio- and stereochemistry in the pregnane backbone is a central challenge in steroid synthesis. This often involves multi-step processes with careful selection of reagents and reaction conditions.

Epoxidation is another important transformation. The epoxidation of unsaturated steroids can be achieved using various reagents, and the stereochemistry of the resulting epoxide can be influenced by the position of the double bond and the presence of other functional groups. tandfonline.com

Synthesis of Sulfated and Other Conjugated Derivatives

Sulfation is a critical step in the metabolism and biological activity of many steroids. The synthesis of sulfated pregnane derivatives often requires protective group strategies to ensure that sulfation occurs at the desired hydroxyl group.

Enzymatic methods can also be employed for the synthesis of conjugated derivatives. For example, lipase-catalyzed transesterification has been used for the regioselective acylation of steroid diols, providing a route to mono-acylated derivatives that can be further modified. researchgate.net These enzymatic approaches can be highly selective for specific hydroxyl groups, depending on their stereochemistry. researchgate.netconicet.gov.ar The synthesis of pregnanediol-3-glucuronide (B129214) is another important conjugation reaction, as this is a major urinary metabolite of progesterone. nih.gov

Comparative Biochemical Studies of Pregnane 3,20 Diol, 3b,5b,20s

In Vitro and In Vivo Metabolism Across Diverse Biological Systems

The metabolism of Pregnane-3,20-diol, (3b,5b,20S)- is governed by a series of enzymatic reactions primarily occurring in the liver, but also in other steroidogenic tissues. The metabolic pathways involve oxidoreductive reactions that modify its hydroxyl groups, as well as conjugation for excretion. While direct studies on this specific isomer are limited, its metabolic fate can be inferred from the well-characterized pathways for related pregnane (B1235032) steroids.

In Vitro Studies: In vitro models using liver microsomes and tissue homogenates have been instrumental in elucidating the enzymes responsible for pregnane steroid metabolism. The key enzyme families involved are the hydroxysteroid dehydrogenases (HSDs) and the cytochrome P450 (CYP) monooxygenases.

Hydroxysteroid Dehydrogenases (HSDs): These enzymes catalyze the reversible oxidation and reduction of hydroxyl and keto groups on the steroid nucleus. The 3β-hydroxyl group of (3b,5b,20S)-Pregnane-3,20-diol is a substrate for 3β-hydroxysteroid dehydrogenase (3β-HSD), which can convert it to the corresponding 3-keto steroid. Similarly, the 20S-hydroxyl group can be acted upon by 20α/β-hydroxysteroid dehydrogenases (20-HSDs), potentially converting it to a 20-keto group. The direction of these reactions (oxidation or reduction) depends on the specific HSD isoform, tissue type, and the availability of cofactors (NAD+/NADH or NADP+/NADPH).

Cytochrome P450 Enzymes: Following the initial modifications by HSDs, the pregnane skeleton can be further hydroxylated by various CYP enzymes, primarily from the CYP2 and CYP3 families. nih.gov This hydroxylation increases the steroid's water solubility, preparing it for conjugation and subsequent elimination. For instance, CYP3A4, a major drug-metabolizing enzyme, is known to be regulated by pregnane steroids and can also metabolize them. nih.gov

In Vivo Metabolism: In vivo, Pregnane-3,20-diol, (3b,5b,20S)- is a downstream metabolite of progesterone (B1679170). Its formation and clearance are part of the broader pathway of progesterone catabolism. After its formation in tissues like the liver, it undergoes conjugation, primarily glucuronidation or sulfation. These conjugation reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach glucuronic acid or a sulfo group to the hydroxyl moieties, respectively. This process renders the steroid highly water-soluble, facilitating its excretion in urine and bile. The principal urinary metabolite of progesterone is pregnanediol (B26743) glucuronide. taylorfrancis.com

The table below summarizes the key enzymatic processes in the metabolism of pregnane diols.

| Metabolic Process | Enzyme Family | General Function | Potential Metabolite of (3b,5b,20S)-Pregnane-3,20-diol |

| Oxidation | Hydroxysteroid Dehydrogenases (HSDs) | Interconversion of hydroxyl and keto groups | 5β-Pregnan-3-one-20S-ol, 3β-hydroxy-5β-pregnan-20-one |

| Hydroxylation | Cytochrome P450s (e.g., CYP3A4) | Addition of hydroxyl groups to the steroid core | Hydroxylated pregnanediol derivatives |

| Conjugation | UDP-glucuronosyltransferases (UGTs) | Addition of glucuronic acid for excretion | Pregnane-3,20-diol glucuronide |

| Conjugation | Sulfotransferases (SULTs) | Addition of a sulfo group for excretion | Pregnane-3,20-diol sulfate (B86663) |

Interspecies Variations in Pregnane-3,20-diol Biosynthesis and Activity Profiles

Significant variations exist across species in both the synthesis of 5β-pregnane steroids and their subsequent biological activities. These differences are rooted in the expression levels, substrate specificity, and regulation of the enzymes involved in steroidogenesis and the molecular structure of the nuclear receptors that mediate their effects.

Biosynthesis: The biosynthesis of all 5β-pregnane steroids, including Pregnane-3,20-diol, (3b,5b,20S)-, originates from progesterone. The critical, rate-limiting step is the stereospecific reduction of the double bond in the A-ring of progesterone, catalyzed by steroid 5β-reductase (AKR1D1). researchgate.net This reaction yields 5β-pregnane-3,20-dione. Subsequent reductions at the C3 and C20 positions are carried out by HSDs to produce the various pregnanediol isomers. rupahealth.com

Interspecies differences in the expression and activity of 5β-reductase and the various HSD isoforms lead to different metabolic profiles. A notable example is seen in ruminants; placental cells from goats produce 5β-pregnanediol as the major metabolite of pregnenolone (B344588), whereas sheep placental cells predominantly convert pregnenolone to progesterone. nih.gov This highlights a significant species-specific divergence in placental steroidogenic pathways.

Activity Profiles: The biological activity of pregnane steroids is often mediated by the Pregnane X Receptor (PXR), a nuclear receptor that acts as a sensor for a wide array of endogenous and exogenous compounds. nih.gov PXR exhibits remarkable species-specificity in its ligand recognition. C21 steroids like pregnanes are potent activators of PXR, leading to the transcriptional regulation of genes involved in detoxification and metabolism, such as CYP3A4. nih.gov

However, the specific pregnane derivatives that activate PXR and the potency of that activation can differ dramatically between species like humans, mice, and rats. For instance, 5β-pregnane-3,20-dione is a potent ligand for human PXR. nih.gov While direct data for the (3b,5b,20S)-diol isomer is scarce, its activity would be dependent on how its specific stereochemistry fits within the ligand-binding pocket of the PXR of a given species. The structural variations in the PXR ligand-binding domain across species are the primary reason for these observed differences in activity profiles.

The following table illustrates the known variations in pregnane steroid metabolism and receptor activation across different species.

| Species | Key Variation | Biochemical Basis | Reference |

| Goat | High production of 5β-pregnanediol in the placenta. | High activity of 5β-reductase and subsequent HSDs in placental binucleate cells. | nih.gov |

| Sheep | Low production of 5β-pregnanediol; progesterone is the main product. | Lower relative activity of the 5β-reductase pathway compared to progesterone synthesis in the placenta. | nih.gov |

| Human | PXR is strongly activated by 5β-pregnane-3,20-dione. | Specific amino acid composition of the human PXR ligand-binding domain. | nih.gov |

| Mouse | PXR is activated by a different profile of steroids; 5β-cholestane-3α,7α,12α-triol is a potent ligand. | Divergence in the PXR ligand-binding domain sequence compared to humans. | nih.gov |

| Rat | PXR has a distinct ligand activation profile from both human and mouse. | Further species-specific evolution of the PXR ligand-binding domain. |

Evolutionary Aspects of Pregnane Steroid Receptor Specificity

The specificity of steroid receptors has been shaped over millions of years of evolution, driven by the emergence of new ligands and the duplication and diversification of receptor genes. The ability of pregnane steroids to interact with receptors like PXR is a product of this long evolutionary history.

The evolution of steroid hormone receptors is thought to have proceeded from an ancestral receptor that was likely promiscuous, capable of binding multiple ligands. plos.orgnih.gov Phylogenetic analyses suggest that the first steroid receptor was an estrogen receptor. nih.gov Through gene duplication events, this ancestral gene gave rise to the family of steroid receptors seen today, including the 3-ketosteroid receptors from which PXR is derived. nih.gov

A key concept in receptor evolution is the principle of "minimal specificity." plos.orgnih.gov This theory posits that at any given point in evolution, receptors evolved to be just specific enough to distinguish between the endogenous hormones present at that time. This "good enough" approach meant that ancestral receptors often retained a degree of promiscuity, with binding pockets that could accommodate molecules other than their primary ligand. plos.orgnih.gov This inherent flexibility provided the raw material for the evolution of new hormone-receptor pairs.

The Pregnane X Receptor is a prime example of this evolutionary legacy. It is one of the most promiscuous nuclear receptors, a trait attributed to its large, flexible, and spherical ligand-binding pocket. nih.govnih.gov Computational and structural studies have identified several "hot spots" within this pocket that contribute to binding energy, allowing a wide variety of structurally diverse molecules to be recognized. nih.govnih.govnottingham.edu.my

The PXR gene shows a high degree of sequence diversity across different vertebrate species, particularly within the ligand-binding domain. This rapid evolution is likely an adaptive response to different environmental and dietary pressures (xenobiotics) as well as to changes in endogenous metabolic pathways. researchgate.net This divergence accounts for the significant interspecies differences in PXR activation profiles, where a compound that is a potent agonist in one species may be inactive in another. Therefore, the interaction of Pregnane-3,20-diol, (3b,5b,20S)- with PXR is not a fixed property but is dependent on the specific evolutionary path taken by the receptor in each species.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing the stereochemical purity of Pregnane-3,20-diol, (3β,5β,20S)- in synthetic samples?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry by comparing chemical shifts with reference data for 3β,5β,20S configurations .

- High-Performance Liquid Chromatography (HPLC) : Employ chiral columns (e.g., cellulose- or amylose-based) to resolve stereoisomers. Purity thresholds should exceed 95% for research-grade samples .

- X-ray Crystallography : Resolve ambiguous cases by determining crystal structures, particularly for novel derivatives or conflicting stereochemical assignments .

Q. How can researchers validate the synthesis pathways for Pregnane-3,20-diol derivatives to minimize byproducts?

- Methodological Answer :

- Reaction Optimization : Use factorial design to test variables (e.g., temperature, catalyst concentration) and identify interactions affecting yield. For example, a 2 design can isolate critical factors in steroid backbone modifications .

- Byproduct Profiling : Combine LC-MS and GC-MS to track unintended products, such as epimerized forms (e.g., 3α or 20R configurations) .

- Theoretical Framework : Align synthetic routes with established steroid biotransformation pathways (e.g., enzymatic hydroxylation patterns) to predict feasible intermediates .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for Pregnane-3,20-diol stereoisomers?

- Methodological Answer :

- Isomer-Specific Assays : Design cell-based or in vitro assays (e.g., receptor binding) using rigorously characterized isomers (CAS: 566-56-3 for 3β,5β,20S vs. 516-53-0 for 3β,5α,20R) to isolate stereochemical effects .

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent polarity in solubility studies) and apply statistical tools (e.g., ANOVA) to reconcile discrepancies .

- Computational Modeling : Use molecular docking to predict isomer-receptor interactions, prioritizing targets like progesterone or glucocorticoid receptors .

Q. How can researchers investigate the metabolic stability of Pregnane-3,20-diol derivatives in hepatic models?

- Methodological Answer :

- In Vitro Hepatocyte Models : Incubate derivatives with primary human hepatocytes and quantify metabolites via UPLC-QTOF-MS. Compare degradation rates against control compounds (e.g., pregnanolone) .

- Enzyme Inhibition Studies : Test interactions with CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates to assess metabolic pathway dominance .

- Pharmacokinetic Modeling : Integrate in vitro data with in silico tools (e.g., GastroPlus) to predict oral bioavailability and half-life .

Q. What safety protocols are critical for handling Pregnane-3,20-diol derivatives in laboratory settings?

- Methodological Answer :

- Risk Mitigation Table :

| Hazard | Precaution | PPE |

|---|---|---|

| Carcinogenicity (GHS Cat. 2) | Use fume hoods for weighing | N95 respirator, nitrile gloves |

| Respiratory irritation | Avoid aerosol generation | Lab coat, sealed goggles |

- Storage : Store at 2–8°C in inert atmospheres to prevent oxidation. Label containers with CAS-specific identifiers (e.g., 566-56-3) .

Theoretical and Methodological Frameworks

Q. How can a conceptual framework guide the study of Pregnane-3,20-diol’s role in steroidogenesis?

- Methodological Answer :

- Hypothesis Development : Link research to steroidogenesis pathways (e.g., the conversion of progesterone to allopregnanolone) to frame questions about enzymatic regulation .

- Experimental Design : Use quasi-experimental methods with control groups (e.g., enzyme knockout models) to isolate the compound’s effects on 5β-reductase activity .

- Data Interpretation : Apply systems biology models to contextualize findings within broader metabolic networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.